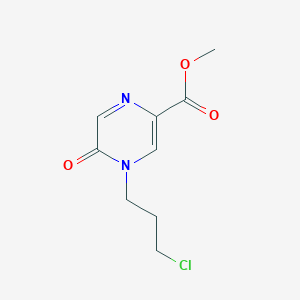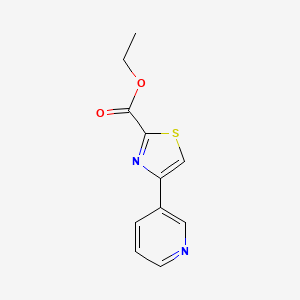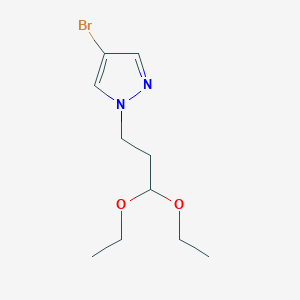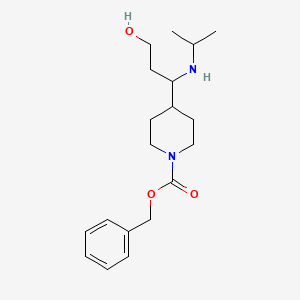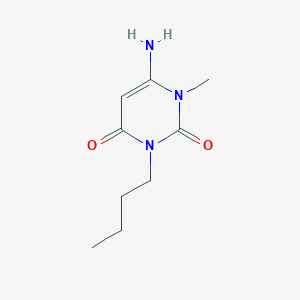
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This specific compound features an amino group at the 6th position, a butyl group at the 3rd position, and a methyl group at the 1st position, making it a unique derivative of pyrimidine-2,4-dione.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea, butylamine, and methylamine.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the pyrimidine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Functional Group Introduction: The amino, butyl, and methyl groups are introduced through subsequent reactions, such as alkylation and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Catalysts and Solvents: Catalysts such as acids or bases and solvents like ethanol or water are used to optimize the reaction conditions.
Purification: The final product is purified through techniques like crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino, butyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
6-amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the butyl group, making it less hydrophobic.
3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, affecting its reactivity.
6-amino-3-butylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group, altering its steric properties.
Uniqueness
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of all three functional groups (amino, butyl, and methyl), which confer distinct chemical and biological properties. This combination of groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
133657-31-5 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-amino-3-butyl-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-12-8(13)6-7(10)11(2)9(12)14/h6H,3-5,10H2,1-2H3 |
InChI Key |
AVIXCRCAXIJJFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=C(N(C1=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


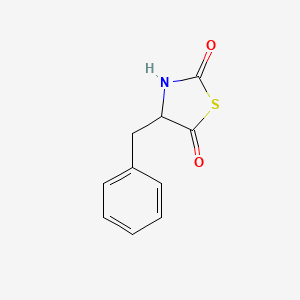
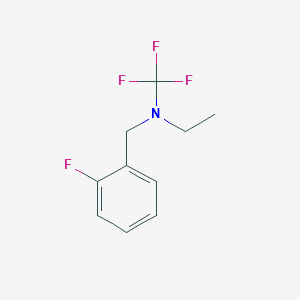
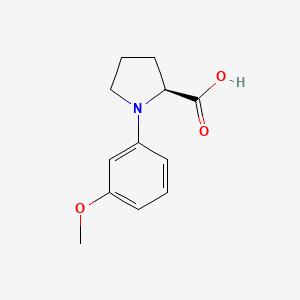
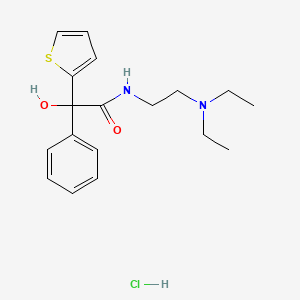
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
![1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13977111.png)
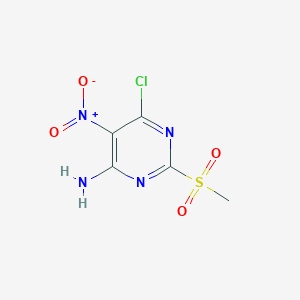
![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
